molecular formula C11H14BrNO B3036517 2-Bromo-N-(2-isopropylphenyl)acetamide CAS No. 349120-99-6

2-Bromo-N-(2-isopropylphenyl)acetamide

Cat. No. B3036517
CAS RN: 349120-99-6
M. Wt: 256.14 g/mol
InChI Key: RWHGNHIAMXBZOM-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-isopropylphenyl)acetamide, commonly referred to as BIPA, is a chemical compound with the molecular formula C11H14BrNO. It has a molecular weight of 256.14 g/mol . It’s used in proteomics research .


Molecular Structure Analysis

The molecular structure of 2-Bromo-N-(2-isopropylphenyl)acetamide consists of a bromine atom (Br) attached to an acetamide group (CH3CONH2) and an isopropylphenyl group (C6H4CH(CH3)2) .

Scientific Research Applications

Chemical Reactivity and Synthesis

  • The reactivity and synthesis of related compounds, such as 2-cyano-N-(2-hydroxyethyl) acetamide, have been extensively studied. These compounds serve as important intermediates in the synthesis of various heterocyclic systems, indicating potential utility in the development of novel chemical entities (Gouda et al., 2015).

Neurochemical Actions and Cognitive Effects

  • While not directly related to 2-Bromo-N-(2-isopropylphenyl)acetamide, the study of similar compounds, such as modafinil (2-[(Diphenylmethyl) sulfinyl] acetamide), provides insights into the neurochemical actions and potential cognitive effects of acetamide derivatives. Modafinil, for example, exhibits effects on various neurotransmitter systems and improves cognitive function, which may be of relevance for related acetamide compounds (Minzenberg & Carter, 2008).

Environmental Protection and Adsorption

  • Acetamide derivatives are also studied for their role in environmental protection. The adsorptive elimination of compounds like acetaminophen from water involves understanding the interaction mechanisms such as π-π interactions and hydrogen bonding, which might be relevant for the environmental applications of 2-Bromo-N-(2-isopropylphenyl)acetamide (Igwegbe et al., 2021).

Synthetic Organic Chemistry and Chirality

  • Studies in synthetic organic chemistry, particularly focusing on the N-Ar axis, have led to the development of chemoselective N-acylation reagents and chiral ligands. These insights can be beneficial for the synthesis and application of 2-Bromo-N-(2-isopropylphenyl)acetamide in creating stereochemically defined products (Kondo & Murakami, 2001).

Safety and Hazards

When handling 2-Bromo-N-(2-isopropylphenyl)acetamide, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-bromo-N-(2-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8(2)9-5-3-4-6-10(9)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHGNHIAMXBZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101256368
Record name 2-Bromo-N-[2-(1-methylethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(2-isopropylphenyl)acetamide

CAS RN

349120-99-6
Record name 2-Bromo-N-[2-(1-methylethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349120-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-[2-(1-methylethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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